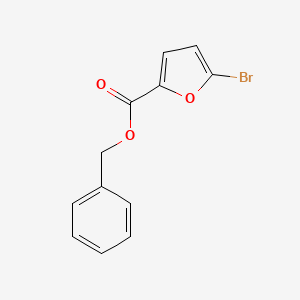

benzyl 5-bromo-2-furoate

Description

Benzyl 5-bromo-2-furoate is an ester derivative of 5-bromo-2-furoic acid, where the carboxylic acid moiety is esterified with benzyl alcohol. This compound belongs to the class of brominated furan derivatives, which are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent . The benzyl group confers unique advantages, such as ease of deprotection under hydrogenolytic conditions, making it a versatile protecting group in multi-step syntheses.

Properties

IUPAC Name |

benzyl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQCXQLTCCKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position serves as a leaving group in nucleophilic substitution (SN) reactions.

Key Findings:

-

SN2 Reactions : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to yield 5-amino-2-furoate derivatives. Reported yields range from 65–78% depending on the nucleophile’s steric bulk .

-

Alkoxyde Halogen Exchange : Treatment with sodium methoxide in methanol substitutes bromine with methoxy groups, forming benzyl 5-methoxy-2-furoate (72% yield).

Cross-Coupling Reactions

The bromine atom enables participation in transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

-

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) to form biaryl-furan hybrids.

Example :Substrate Boronic Acid Product Yield Conditions Benzyl 5-bromo-2-furoate Phenylboronic acid 82% Pd(PPh₃)₄, K₂CO₃, 12h

Sonogashira Coupling

-

Forms alkynyl-furan derivatives with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI in Et₃N (75–88% yield).

Ester Hydrolysis and Functionalization

The benzyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH (aq. ethanol, reflux) cleaves the ester to 5-bromo-2-furoic acid (quantitative yield) .

-

Acid-Catalyzed Transesterification : Reacts with alcohols (e.g., methyl alcohol) in H₂SO₄ to form methyl 5-bromo-2-furoate (94% yield) .

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic reactions, though bromine’s deactivating effect limits reactivity:

-

Nitration : Requires HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4-position (56% yield) .

-

Friedel-Crafts Alkylation : Catalyzed by AlCl₃, reacts with benzyl halides to form diarylmethane-furan conjugates .

Reductive Debromination

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol removes bromine, yielding benzyl 2-furoate (91% yield).

-

Zinc-Mediated Reduction : Zn/NH₄Cl in THF reduces bromine to hydrogen (83% yield) .

Reaction Mechanisms and Selectivity

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzyl 5-bromo-2-furoate can be compared to two closely related esters: methyl 5-bromo-2-furoate and 2-isopropylphenyl 5-bromo-2-furoate . Key distinctions arise from the ester substituent’s size, polarity, and steric effects, which influence physicochemical properties, reactivity, and applications.

Key Differences:

Methyl 5-Bromo-2-Furoate: Simpler structure with a methyl group, offering lower molecular weight and higher volatility. Typically used in large-scale syntheses due to cost-effectiveness and straightforward purification .

Enhanced lipophilicity compared to benzyl and methyl analogs, which may improve bioavailability in medicinal chemistry contexts.

Physicochemical and Spectroscopic Data

The table below summarizes critical data for the three compounds:

Spectroscopic Notes:

- ¹H NMR : Methyl esters show a singlet (~δ 3.7–3.9 ppm) for the methoxy group, while benzyl esters exhibit aromatic proton resonances (~δ 7.2–7.5 ppm). The 2-isopropylphenyl group introduces additional signals for isopropyl protons (~δ 1.2–1.4 ppm) .

- HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 281.10 for benzyl derivative) .

Reactivity:

- Bromine Reactivity : All compounds enable cross-coupling reactions (e.g., Suzuki), but steric hindrance from bulkier esters (e.g., 2-isopropylphenyl) may reduce reaction rates .

- Ester Stability: Benzyl esters are susceptible to hydrogenolysis, offering a strategic advantage in deprotection steps compared to hydrolytically stable methyl esters .

Q & A

Q. Methodological Answer :

- Bromination of Benzyl 2-Furoate : A common approach involves brominating benzyl 2-furoate using N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN) under reflux. Reaction conditions (e.g., 90°C for 4 h) yield ~90% product after purification via silica gel chromatography .

- Esterification of 5-Bromo-2-Furoic Acid : React 5-bromo-2-furoic acid with benzyl alcohol under acid catalysis (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Monitor progress via TLC or HPLC to optimize esterification efficiency .

Advanced: How can reaction conditions for synthesizing this compound be optimized using computational or experimental design tools?

Q. Methodological Answer :

- Orthogonal Experimental Design : Vary parameters (temperature, catalyst loading, stoichiometry) systematically. For example, in analogous esterifications, orthogonal arrays (e.g., L9 Taguchi) identified sulfuric acid concentration (3 mL) and reaction time (2 h) as critical for >94% yield .

- Kinetic Modeling : Use time-resolved NMR or HPLC to track reaction progress. Fit data to pseudo-first-order kinetics to determine rate constants and activation energy .

Basic: What analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz) confirms structure via characteristic shifts:

- Mass Spectrometry : High-resolution MS (e.g., Triple TOF 5600) verifies molecular ion ([M+H]⁺ at m/z 279.98) and fragmentation patterns .

Advanced: How do steric and electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

- Electronic Effects : The electron-withdrawing bromo group activates the furan ring toward nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. DFT calculations can predict charge distribution .

- Steric Hindrance : Substituent positioning (e.g., 5-bromo vs. 3-bromo) impacts coupling efficiency. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O (3:1) at 80°C .

Basic: What stability considerations are critical for storing this compound?

Q. Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the ester group. Karl Fischer titration confirms water content <0.1% .

Advanced: How can this compound be functionalized for applications in medicinal chemistry or materials science?

Q. Methodological Answer :

- Bioconjugation : Introduce thiol- or amine-reactive groups (e.g., NHS esters) via nucleophilic substitution. For example, react with cysteine residues under mild basic conditions (pH 8.5) .

- Polymer Synthesis : Use as a monomer in ring-opening metathesis polymerization (ROMP) with Grubbs catalyst. Characterize polymer Mn via GPC .

Basic: What safety protocols are recommended when handling this compound?

Q. Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods).

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .

Advanced: How can chemometric tools (e.g., PCA, MPA) resolve contradictions in spectroscopic or chromatographic data for this compound derivatives?

Q. Methodological Answer :

- Principal Component Analysis (PCA) : Apply to GC-MS or HPLC datasets to identify outliers or batch variations. For example, PCA differentiated benzyl ester derivatives by retention time clusters .

- Model Population Analysis (MPA) : Quantify marker compounds (e.g., degradation byproducts) using peak alignment and multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.